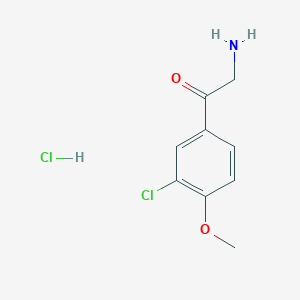
Boc-L-His(2-Oxo)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-His(2-Oxo)-OH, also known as N-tert-butoxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-His(2-Oxo)-OH typically involves the protection of the amino group of L-histidine with a Boc group. This can be achieved by reacting L-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-His(2-Oxo)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-Histidine.
Coupling: Peptides containing histidine residues.
Substitution: Substituted histidine derivatives.
Aplicaciones Científicas De Investigación
Boc-L-His(2-Oxo)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a reagent in various chemical processes.
Mecanismo De Acción
The primary function of Boc-L-His(2-Oxo)-OH is to protect the amino group of histidine during peptide synthesis. The Boc group prevents unwanted reactions by blocking the amino group, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-His(3-BOM)-OSU: Another protected form of histidine with a different protecting group.
Boc-L-His(2-Oxo)-OMe: A methyl ester derivative of Boc-L-His(2-Oxo)-OH.
Boc-L-His(2-Oxo)-NH2: An amide derivative of this compound.
Uniqueness
This compound is unique due to its specific protecting group (Boc) and its application in peptide synthesis. The Boc group provides stability under basic conditions and can be easily removed under acidic conditions, making it a versatile and widely used protecting group in peptide chemistry.
Propiedades
Fórmula molecular |
C11H17N3O5 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)4-6-5-12-9(17)13-6/h5,7H,4H2,1-3H3,(H,14,18)(H,15,16)(H2,12,13,17)/t7-/m0/s1 |
Clave InChI |
CHGVQMPAMWUFOT-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)N1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)



![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)


![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)



![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)

